molecular formula C20H17BrN2O3 B285171 Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate

Número de catálogo: B285171
Peso molecular: 413.3 g/mol
Clave InChI: YZRGKDYATIHIQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-[(3-acetylphenyl)amino]quinoline-3-carboxylate, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the inhibition of various enzymes and pathways involved in disease progression. In cancer, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, it has been shown to induce the activation of caspase-3 and -9, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, it has been reported to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain, which is essential for memory and cognitive function. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate are dependent on the disease being targeted. In cancer, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, it has been reported to exhibit antiangiogenic activity, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. In malaria, it has been shown to inhibit the growth of Plasmodium falciparum, leading to the inhibition of parasite replication and disease progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate for lab experiments include its potent therapeutic activity, relatively easy synthesis method, and low toxicity. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments, and the need for further studies to determine its safety and efficacy in humans.

Direcciones Futuras

The future directions for Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate include further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs for enhanced therapeutic activity. Additionally, further studies are needed to elucidate its mechanism of action and identify additional targets for therapeutic intervention. Finally, the development of more efficient synthesis methods for this compound 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate could lead to its wider use in research and clinical settings.

Métodos De Síntesis

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate involves the condensation reaction between 6-bromo-4-chloroquinoline-3-carboxylic acid and 3-acetyl aniline in the presence of triEthyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylateamine and this compound chloroformate. The resulting product is then purified by column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. It has been reported to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-Alzheimer's activity by inhibiting acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Furthermore, it has been studied as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Propiedades

Fórmula molecular

C20H17BrN2O3

Peso molecular

413.3 g/mol

Nombre IUPAC

ethyl 4-(3-acetylanilino)-6-bromoquinoline-3-carboxylate

InChI

InChI=1S/C20H17BrN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23)

Clave InChI

YZRGKDYATIHIQN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

SMILES canónico

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.